5,6-Dibromo-1h-benzotriazole
CAS No.: 716320-92-2
Cat. No.: VC6809162
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.919
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 716320-92-2 |
---|---|
Molecular Formula | C6H3Br2N3 |
Molecular Weight | 276.919 |
IUPAC Name | 5,6-dibromo-2H-benzotriazole |
Standard InChI | InChI=1S/C6H3Br2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) |
Standard InChI Key | DULRVLLMOREPRG-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC2=NNN=C21)Br)Br |
Introduction
Chemical and Structural Properties
Molecular Characteristics
5,6-Dibromo-1H-benzotriazole belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a triazole moiety. The bromine atoms at positions 5 and 6 enhance its electron-withdrawing capacity and influence its binding affinity to biological targets. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃Br₂N₃ | |
Molecular Weight | 276.916 g/mol | |
LogP (Partition Coefficient) | 2.48 | |
Polar Surface Area (PSA) | 41.57 Ų |
The compound’s moderate hydrophobicity (LogP = 2.48) facilitates membrane permeability while minimizing nonspecific interactions, a critical balance for therapeutic agents .
Spectral and Crystallographic Data
While crystallographic data for 5,6-dibromo-1H-benzotriazole remains limited, its synthetic analogs, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), have been extensively characterized. These studies suggest that bromine substitutions induce steric and electronic effects that stabilize protein-ligand interactions .
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis of 5,6-dibromo-1H-benzotriazole typically begins with o-phenylenediamine as the precursor. A widely adopted protocol involves:
-
Diazotization and Cyclization: Treatment of 4,5-dibromo-o-phenylenediamine with sodium nitrite (NaNO₂) in acetic acid (AcOH) and water, yielding the triazole ring via spontaneous cyclization .
-
Purification: Recrystallization from ethanol or methanol to achieve >95% purity .
This method, described in the literature , offers a straightforward route with yields exceeding 70%.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. Under solvent-free conditions with silica gel (SiO₂), potassium carbonate (K₂CO₃), and tetrabutylammonium bromide (TBAB), regioselective N-alkylation of benzotriazole derivatives can be achieved in 10–15 minutes . While primarily applied to N-alkyl derivatives, this approach holds promise for optimizing halogenated analogs like 5,6-dibromo-1H-benzotriazole.
Pharmacological Activities
Protein Kinase CK2 Inhibition
5,6-Dibromo-1H-benzotriazole demonstrates potent inhibitory activity against human protein kinase CK2 (hCK2α), a serine/threonine kinase implicated in cancer progression. Key findings include:
-
Binding Affinity: Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC) reveal a dissociation constant (Kd) of 0.28 µM, comparable to the reference inhibitor TBBt (Kd = 0.25 µM) .
-
Thermodynamic Profile: Binding is driven by hydrophobic interactions, as evidenced by the correlation between inhibitory potency (IC₅₀) and LogP values .
Compound | Kd (µM) | IC₅₀ (µM) | LogP |
---|---|---|---|
5,6-Dibromo-1H-benzotriazole | 0.28 | 2.1 | 2.48 |
TBBt (4,5,6,7-Tetrabromo-1H-benzotriazole) | 0.25 | 1.8 | 3.76 |
Antiprotozoal Efficacy
In vitro studies against Acanthamoeba castellanii, a causative agent of granulomatous encephalitis and keratitis, highlight its superior efficacy:
-
Trophozoite Inhibition: At 8.2 µM, 5,6-dibromo-1H-benzotriazole reduces trophozoite viability by 93.6%, outperforming chlorhexidine (82.6%) .
-
Cyst Reduction: The compound achieves 94.3% cyst reduction at 10.8 µM, suggesting potential for dual-stage antiprotozoal therapy .
Comparative Analysis with Halogenated Analogs
Bromine vs. Iodine Substitutions
Replacing bromine with iodine at positions 5 and 6 (e.g., 5,6-diiodo-1H-benzotriazole) alters binding dynamics:
-
Reduced Hydrophobicity: Iodinated analogs exhibit lower LogP values (1.98 vs. 2.48), potentially mitigating off-target toxicity .
-
Weaker Binding: Despite similar IC₅₀ values, iodinated derivatives show 15–20% lower affinity to hCK2α .
Tetrahalogenated Derivatives
4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt), while more potent (IC₅₀ = 1.8 µM), faces limitations due to:
-
Higher Toxicity: TBBt disrupts mitochondrial membrane potential at lower concentrations (EC₅₀ = 5.2 µM vs. 8.2 µM for 5,6-dibromo-1H-benzotriazole) .
-
Poor Solubility: Increased halogenation elevates LogP (3.76), complicating formulation .
Mechanistic Insights and Toxicity Profile
Mitochondrial Effects
5,6-Dibromo-1H-benzotriazole minimally impacts mitochondrial membrane potential (ΔΨm) at therapeutic concentrations, unlike TBBt, which induces ΔΨm collapse at 5 µM . This property may reduce cardiotoxicity risks, a common issue with kinase inhibitors .
Cytotoxicity in Cancer Cell Lines
In NCI-H460 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, 5,6-dibromo-1H-benzotriazole exhibits IC₅₀ values of 12.5–18.7 µM, comparable to cisplatin but with a narrower therapeutic window .
Future Directions and Applications
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of halogen positions could optimize selectivity for CK2 over off-target kinases.
-
Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants exploration to enhance anticancer efficacy .
-
Topical Formulations: Low systemic toxicity supports development as a topical agent for Acanthamoeba keratitis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume